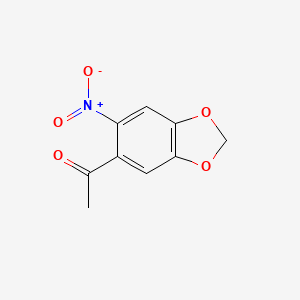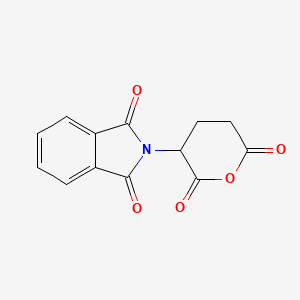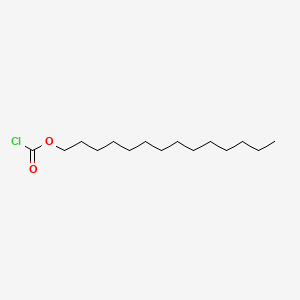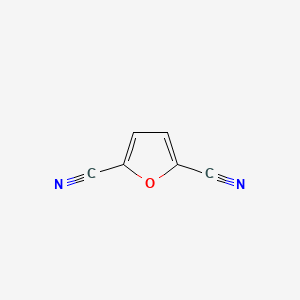
Benzenamine, 4-(3-(trimethoxysilyl)propoxy)-
Overview
Description
Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- is a useful research compound. Its molecular formula is C12H21NO4Si and its molecular weight is 271.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Anilines are known to interact with a variety of enzymes and receptors in the body . The specific targets of 4-(3-trimethoxysilylpropoxy)aniline would depend on its specific chemical structure and properties.
Mode of Action
Anilines, in general, are known for their basicity and nucleophilicity . They can participate in a variety of chemical reactions, including nucleophilic substitution reactions . The trimethoxysilylpropoxy group in 4-(3-trimethoxysilylpropoxy)aniline could potentially undergo hydrolysis, leading to the formation of silanol groups and methanol. These silanol groups can further react to form siloxane bonds, which could lead to the formation of a silica-like network.
Biochemical Pathways
Anilines can be metabolized through various pathways, including n-hydroxylation . The trimethoxysilylpropoxy group could potentially undergo hydrolysis and condensation reactions, leading to the formation of a silica-like network.
Pharmacokinetics
Anilines are generally well-absorbed and can be distributed throughout the body . They can be metabolized through various pathways, including N-hydroxylation . The trimethoxysilylpropoxy group could potentially undergo hydrolysis, leading to the formation of methanol and silanol groups. These groups could be further metabolized or excreted.
Result of Action
Anilines can interact with various enzymes and receptors in the body, potentially leading to a variety of biological effects . The trimethoxysilylpropoxy group could potentially undergo hydrolysis and condensation reactions, leading to the formation of a silica-like network. This could potentially have effects on the structure and properties of biological tissues.
Action Environment
The action of 4-(3-trimethoxysilylpropoxy)aniline can be influenced by various environmental factors. For example, the pH of the environment could influence the degree of ionization of the aniline group, potentially affecting its reactivity and interactions with biological targets . The presence of water could influence the hydrolysis of the trimethoxysilylpropoxy group . Other factors, such as temperature and the presence of other chemicals, could also influence the action of 4-(3-trimethoxysilylpropoxy)aniline.
Properties
IUPAC Name |
4-(3-trimethoxysilylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4Si/c1-14-18(15-2,16-3)10-4-9-17-12-7-5-11(13)6-8-12/h5-8H,4,9-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYPEIBVFQOQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC1=CC=C(C=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886139 | |
| Record name | Benzenamine, 4-[3-(trimethoxysilyl)propoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55648-29-8 | |
| Record name | 4-[3-(Trimethoxysilyl)propoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55648-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055648298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[3-(trimethoxysilyl)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-[3-(trimethoxysilyl)propoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
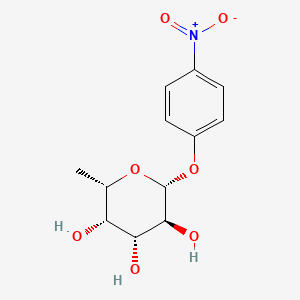



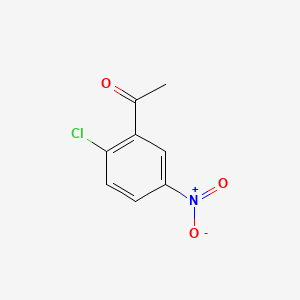

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)
